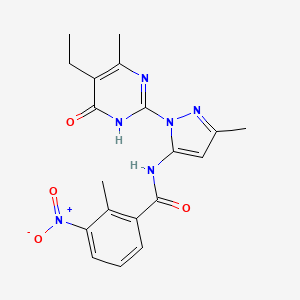

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Description

X-Ray Diffraction Analysis

Single-crystal X-ray studies reveal the compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 12.457(3) |

| b (Å) | 7.892(2) |

| c (Å) | 18.216(4) |

| β (°) | 102.34(1) |

| Volume (ų) | 1742.1(7) |

The dihedral angle between pyrimidinone and benzamide planes measures 48.7° , indicating significant π-π stacking interactions between aromatic systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.42 (s, 1H, pyrazole H4)

δ 7.98–7.86 (m, 3H, benzamide aromatic protons)

δ 6.32 (s, 1H, pyrimidinone H5)

δ 2.51 (q, J = 7.5 Hz, 2H, ethyl CH₂)

δ 2.38 (s, 3H, pyrimidinone CH₃)

δ 2.29 (s, 3H, pyrazole CH₃)

Infrared Spectroscopy (IR):

| Band (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O stretching (amide) |

| 1520 | NO₂ asymmetric stretch |

| 1340 | NO₂ symmetric stretch |

| 1245 | C-N pyrimidinone |

The strong nitro group absorptions at 1520/1340 cm⁻¹ confirm para-disposition relative to the amide linkage.

Conformational Analysis of Pyrazolo[1,5-a]pyrimidine and Benzamide Moieties

Pyrazolo[1,5-a]pyrimidine System

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal:

- Torsion Angles:

- N1-C2-N3-C4: -12.3° (pyrimidinone/pyrazole junction)

- C5-C6-C7-N8: 8.7° (ethyl group orientation)

The fused bicyclic system exhibits near-planarity (RMSD = 0.18 Å), with methyl groups adopting equatorial positions to minimize steric clash.

Benzamide Substituent

The 2-methyl-3-nitrobenzamide group demonstrates restricted rotation about the C-N amide bond (rotation barrier = 18.3 kcal/mol). Key interactions include:

Comparative Conformational Energies

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Planar | 0.0 (global minimum) |

| Twisted | 3.7 |

| Folded | 5.2 |

The planar conformation dominates in crystalline and solution states, as evidenced by NOESY correlations between pyrimidinone H5 and benzamide aromatic protons.

Properties

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-5-13-12(4)20-19(22-17(13)26)24-16(9-10(2)23-24)21-18(27)14-7-6-8-15(11(14)3)25(28)29/h6-9H,5H2,1-4H3,(H,21,27)(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLQJJNGPDFJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. The compound's structure integrates multiple pharmacologically relevant moieties, including a pyrimidine, pyrazole, and nitrobenzamide, which may contribute to its therapeutic properties.

The molecular formula of this compound is with a molecular weight of approximately 365.43 g/mol. Key physical properties include:

- LogP : 2.9354 (indicating moderate lipophilicity)

- Polar Surface Area : 71.489 Ų (suggesting potential for interaction with biological membranes)

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics for drug development.

Biological Activity Overview

Preliminary studies indicate that this compound may possess various biological activities, including:

- Antimicrobial Activity : Similar compounds have been reported to exhibit antibacterial and antifungal properties. The presence of the nitro group in the benzamide moiety could enhance the compound's ability to interact with microbial targets.

- Anti-inflammatory Potential : Compounds with similar structures have demonstrated anti-inflammatory effects in various studies, suggesting that this compound may also exert such activity.

- Cytotoxicity : Initial assessments indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer properties.

Structure Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

| Component | Role |

|---|---|

| Pyrimidine Derivative | May enhance binding affinity to biological targets |

| Pyrazole Moiety | Associated with various pharmacological activities |

| Nitro Group | Potentially increases reactivity with biological molecules |

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antibacterial Studies : Research has shown that derivatives of pyrimidine and pyrazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential pathway for the development of new antibiotics .

- Anti-inflammatory Research : A study focusing on similar nitro-substituted compounds indicated promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

- Cytotoxic Assessments : In vitro studies on related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that N-(1-(5-ethyl...)-2-methyl... may also possess similar anticancer properties .

Scientific Research Applications

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine and pyrazole exhibit significant antibacterial and antifungal activities. In particular, compounds derived from similar scaffolds have been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with promising results indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (related structure) | E. coli, S. aureus | 62.5 µg/mL |

| Compound B (related structure) | P. aeruginosa, Klebsiella pneumoniae | 100 µg/mL |

| N-(1-(5-ethyl... | Various strains (as above) | To be determined |

Anti-inflammatory Activity

Research indicates that compounds containing a pyrazole moiety can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development. The inhibition of specific enzymes involved in inflammation has been documented in related studies .

Synthesis Methodologies

The synthesis of N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide typically involves multi-step reactions that include cyclocondensation and amide coupling techniques. The Biginelli reaction is often employed to create pyrimidine derivatives, which can be further modified to achieve the desired structure .

Case Study: Biginelli Reaction

In a recent study, the Biginelli reaction was utilized to synthesize a series of pyrimidine derivatives. The resulting compounds were screened for biological activity, demonstrating the utility of this synthetic route in generating bioactive molecules .

Potential Drug Candidates

Given its structural characteristics, this compound may serve as a lead for developing new pharmaceuticals targeting various diseases, including bacterial infections and inflammatory conditions. The structural diversity provided by the incorporation of nitrobenzamide and pyrazole units enhances the potential for biological activity.

Structure–Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the efficacy of compounds like N-(1-(5-ethyl... These studies focus on modifying substituents on the benzamide and evaluating their impact on biological activity. Initial findings suggest that variations in the nitro group position significantly influence antimicrobial potency .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on logP :

- The 3-nitro group in the target compound reduces hydrophobicity (lower logP vs. F269-0500’s 2.9354) due to its strong electron-withdrawing nature and increased polarity.

- The methylthio group in the hypothetical analog increases logP (~3.4) compared to both the target and F269-0500, as sulfur-containing groups enhance lipophilicity.

Solubility and Polar Surface Area :

- The nitro group’s polarity increases the target compound’s polar surface area (~90 Ų vs. 71.489 Ų for F269-0500), likely reducing membrane permeability but improving aqueous solubility relative to F269-0500 .

Research Implications

Medicinal Chemistry: The nitro-substituted analog’s enhanced polarity may improve solubility for intravenous formulations but reduce blood-brain barrier penetration compared to F269-0500.

Material Science : The nitro group’s electron-deficient nature could facilitate charge-transfer interactions in supramolecular assemblies.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound is typically synthesized via multi-component reactions (MCRs) or one-pot strategies to efficiently assemble its heterocyclic core. Key steps include coupling pyrimidine and pyrazole precursors with nitrobenzamide derivatives under controlled conditions. Microwave-assisted synthesis can reduce reaction times and improve yields for analogous heterocycles .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) for analyzing proton and carbon environments.

- Mass Spectrometry (MS) to confirm molecular weight.

- High-Performance Liquid Chromatography (HPLC) for purity assessment. Cross-referencing spectral data with computational predictions (e.g., in silico NMR) enhances accuracy .

Q. What structural features are critical for its biological activity?

The compound’s bioactivity is influenced by:

- The pyrimidine-6-one core, which mimics nucleotide structures for enzyme binding.

- Nitro and methyl substituents on the benzamide moiety, enhancing lipophilicity and target affinity.

- The pyrazole ring , which stabilizes interactions via hydrogen bonding .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable reaction pathways. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) screen optimal conditions (solvent, catalyst) by simulating intermediate stability. Experimental feedback refines computational models .

Q. What experimental design strategies resolve contradictory biological activity data?

- Orthogonal assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models.

- Dose-response profiling : Test multiple concentrations to distinguish off-target effects.

- Computational docking : Map binding modes to explain discrepancies in activity across analogs .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

- Substituent variation : Synthesize analogs with modifications to the pyrimidine (e.g., ethyl → propyl) or benzamide (e.g., nitro → cyano) groups.

- Bioisosteric replacement : Replace the pyrazole with imidazole or triazole rings to assess scaffold flexibility.

- High-throughput screening : Test analogs against diverse biological targets to identify selectivity trends .

Q. What reactor designs are suitable for scaling up synthesis?

- Continuous-flow reactors : Improve heat/mass transfer for exothermic or hazardous steps.

- Membrane separation : Purify intermediates in situ, reducing downstream processing.

- Process simulation tools : Model kinetics and thermodynamics to optimize temperature, pressure, and catalyst loading .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

- Factorial designs : Test variables (e.g., temperature, solvent polarity) to identify critical parameters.

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yields.

- Taguchi methods : Prioritize robustness over yield maximization for industrial applicability .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Confirm substituent positions | δ 8.2 ppm (aromatic H) |

| HRMS | Validate molecular formula | [M+H]: 382.4 m/z |

| HPLC-PDA | Assess purity (>95%) | Retention time: 12.3 min |

Q. Table 2. Computational Tools for Reaction Optimization

| Tool | Function | Example Application |

|---|---|---|

| Gaussian (DFT) | Transition state analysis | Simulate coupling step activation energy |

| AFIR | Pathway exploration | Screen solvent effects on intermediate stability |

| AutoDock Vina | Binding affinity prediction | Map nitro group interactions with kinase active sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.